![molecular formula C15H12OS B11872694 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one CAS No. 62615-32-1](/img/structure/B11872694.png)
1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Scientific Research Applications
1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Some thiophene derivatives are explored for their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Properties
CAS No. |
62615-32-1 |
|---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(3-methylbenzo[g][1]benzothiol-2-yl)ethanone |
InChI |
InChI=1S/C15H12OS/c1-9-12-8-7-11-5-3-4-6-13(11)15(12)17-14(9)10(2)16/h3-8H,1-2H3 |
InChI Key |
JFTVAJFLZSCUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)
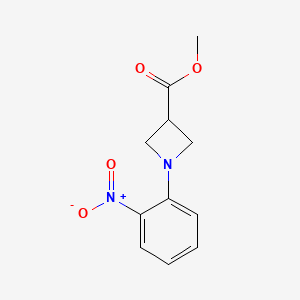
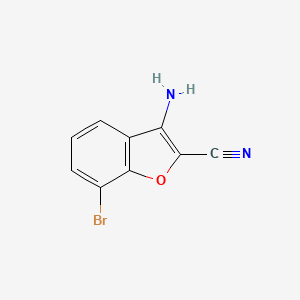





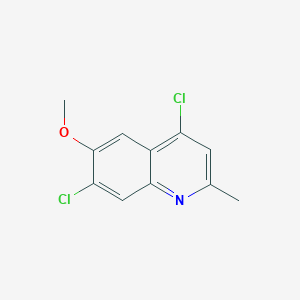
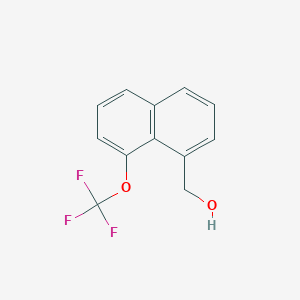
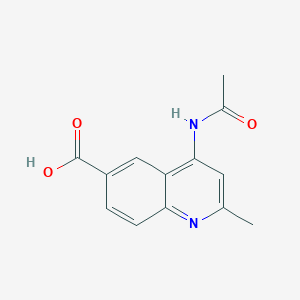

![tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872693.png)
![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
